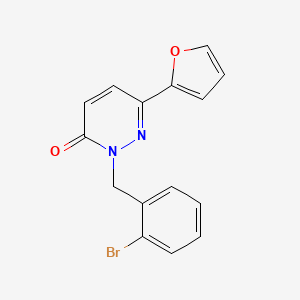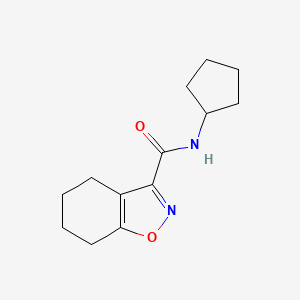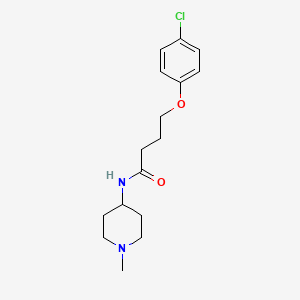![molecular formula C19H30N2O4S B5907002 N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907002.png)
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as JNJ-31020028, is a novel and potent selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by heat, protons, and a variety of endogenous and exogenous ligands. It is widely expressed in sensory neurons and plays a critical role in nociception, inflammation, and other physiological processes. JNJ-31020028 has been extensively studied as a tool compound to investigate the function and pharmacology of TRPV1, as well as a potential therapeutic agent for pain and other disorders.
Mécanisme D'action
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a selective antagonist of TRPV1, which means it blocks the channel's function without affecting other ion channels or receptors. TRPV1 is a tetrameric protein that consists of four subunits, each of which contains six transmembrane domains and a pore-forming loop. N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide binds to a specific site on the outer surface of the channel, which prevents the activation of TRPV1 by various stimuli. The exact mechanism of how N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide blocks TRPV1 is still under investigation, but it is believed to involve the stabilization of a closed conformation of the channel or the disruption of the interaction between the channel and its ligands.
Biochemical and Physiological Effects:
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, which are mainly related to the inhibition of TRPV1. In vitro studies have shown that N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide blocks the influx of calcium ions into cells that express TRPV1 and reduces the release of inflammatory mediators, such as substance P and calcitonin gene-related peptide. In vivo studies have shown that N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide reduces thermal hyperalgesia and mechanical allodynia in animal models of pain, inflammation, and other disorders. N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to reduce the frequency and duration of bladder contractions in animal models of overactive bladder.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for TRPV1, which allows for the specific inhibition of this channel without affecting other ion channels or receptors. Another advantage is its availability as a tool compound, which allows for the investigation of the function and pharmacology of TRPV1 in various experimental settings. One limitation is its relatively low solubility in water, which requires the use of organic solvents for its preparation and administration. Another limitation is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide and TRPV1. One direction is the investigation of the role of TRPV1 in various physiological processes, such as thermoregulation, metabolism, and immunity. Another direction is the development of more potent and selective TRPV1 antagonists for the treatment of pain and other disorders. A third direction is the exploration of the potential of TRPV1 as a drug target for the treatment of cancer, diabetes, and other diseases. Overall, N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide and TRPV1 continue to be important subjects of scientific research and drug discovery.
Méthodes De Synthèse
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide was first reported by Johnson & Johnson Pharmaceutical Research and Development in 2009. The synthesis method involves the reaction of 3-isopropoxyphenylboronic acid with 3-bromo-1-propanol, followed by the coupling of the resulting alcohol with 4-piperidinecarboxylic acid and the introduction of a methylsulfonyl group using methylsulfonyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been widely used in scientific research to investigate the function and pharmacology of TRPV1. It has been shown to block the activation of TRPV1 by capsaicin, heat, and acid in various in vitro and in vivo models. N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been used to study the role of TRPV1 in pain, inflammation, and other physiological processes. For example, N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to reduce thermal hyperalgesia and mechanical allodynia in animal models of neuropathic pain, inflammatory pain, and osteoarthritis. N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been studied as a potential therapeutic agent for other disorders, such as migraine, itch, and overactive bladder.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[3-(3-propan-2-yloxyphenyl)propyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-15(2)25-18-8-4-6-16(14-18)7-5-11-20-19(22)17-9-12-21(13-10-17)26(3,23)24/h4,6,8,14-15,17H,5,7,9-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJAOXUHGMGCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide](/img/structure/B5906919.png)


![2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine](/img/structure/B5906941.png)

![3-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5906960.png)
![7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5906964.png)
![2-(3-ethoxy-4-{[5-(methoxycarbonyl)-2-furyl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B5906967.png)

![1-acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B5906978.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5906987.png)
![N-(3,4-dimethylphenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5906988.png)
![N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5906989.png)
